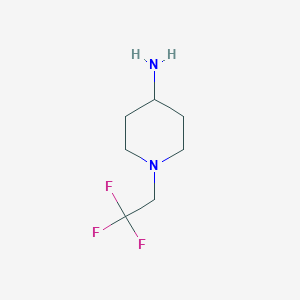

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Description

Significance of the Piperidine (B6355638) Core in Medicinal Chemistry Research

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in a wide range of biologically active compounds and FDA-approved drugs. nih.gov This six-membered nitrogen-containing heterocycle offers a versatile and synthetically accessible scaffold that can be readily functionalized to optimize pharmacological activity. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to interact with a diverse array of biological targets, including enzymes and receptors. researchgate.net

The significance of the piperidine core is underscored by its presence in numerous classes of therapeutic agents, such as antipsychotics, opioids, and antihistamines. researchgate.net Its ability to serve as a key pharmacophoric element or as a linker to orient other functional groups makes it an invaluable building block in the design of novel therapeutics. researchgate.net Researchers continue to explore new synthetic methodologies to access substituted piperidines with diverse stereochemistry and substitution patterns, further expanding their utility in drug discovery. researchgate.net

Relevance of Trifluoroethyl Moieties in Bioactive Compounds

The introduction of fluorine-containing groups, such as the trifluoroethyl moiety, into organic molecules is a well-established strategy in modern drug design to enhance their pharmacological profiles. The trifluoromethyl (CF3) group, a component of the trifluoroethyl moiety, can significantly alter the physicochemical properties of a parent compound. nih.gov

Key effects of incorporating trifluoroethyl groups include:

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can decrease the basicity of nearby amines, which can be crucial for optimizing interactions with biological targets and improving oral bioavailability.

Conformational Control: The steric bulk of the trifluoroethyl group can influence the preferred conformation of a molecule, which can be critical for receptor binding.

These properties make the trifluoroethyl group a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Current Research Landscape Pertaining to Novel Chemical Entities in Drug Discovery

The discovery and development of novel chemical entities (NCEs) is a complex, lengthy, and resource-intensive process that forms the cornerstone of the pharmaceutical industry. The current research landscape is characterized by a multi-faceted approach that integrates traditional chemical synthesis with cutting-edge technologies.

Modern drug discovery has largely shifted towards a hypothesis-driven, target-based approach, leveraging our expanding knowledge of the human genome and disease pathways. nih.gov This involves identifying specific biological targets, such as enzymes or receptors, that are implicated in a disease and then designing or screening for molecules that can modulate the activity of these targets.

Key trends and challenges in the current drug discovery landscape include:

High-Throughput Screening (HTS): The use of automated systems to rapidly test large libraries of chemical compounds for activity against a specific biological target.

Structure-Based Drug Design (SBDD): The use of three-dimensional structural information of a biological target to design molecules that will bind to it with high affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): The screening of small, low-molecular-weight compounds (fragments) that can bind to a biological target, which are then grown or linked together to create more potent lead compounds.

Artificial Intelligence and Machine Learning: The application of computational methods to analyze large datasets, predict the activity of new molecules, and optimize drug design.

Personalized Medicine: The development of drugs that are tailored to the specific genetic makeup of an individual patient.

Despite significant technological advancements, the drug discovery process continues to face challenges, including high attrition rates of drug candidates, the emergence of drug resistance, and the need to address complex multifactorial diseases. The development of novel building blocks and scaffolds, such as 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, is therefore crucial for expanding the chemical space available to medicinal chemists and increasing the likelihood of discovering the next generation of innovative medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585537 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187217-99-8 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2,2 Trifluoroethyl Piperidin 4 Amine

Retrosynthetic Analysis of the 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netias.ac.inamazonaws.com For this compound, the primary disconnection occurs at the piperidine (B6355638) nitrogen, breaking the C-N bond formed by the addition of the 2,2,2-trifluoroethyl group. This disconnection is logical as C-heteroatom bonds are often readily formed. amazonaws.com This leads to two key synthons: the piperidin-4-amine core and a 2,2,2-trifluoroethyl cation synthon.

The corresponding real-world reagents for these synthons would be piperidin-4-amine and a reactive 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl halide or triflate.

A further retrosynthetic step can be applied to the piperidin-4-amine core. A common and effective strategy for synthesizing 4-aminopiperidines involves the reductive amination of a protected 4-piperidone. dtic.milchemicalbook.com Therefore, piperidin-4-amine can be disconnected to N-protected 4-piperidone, a readily available starting material. The Boc (tert-butyloxycarbonyl) group is a frequently used protecting group in this context due to its stability and ease of removal under acidic conditions. dtic.milmdpi.com

This two-step retrosynthetic analysis provides a logical and practical pathway for the synthesis of this compound, starting from a protected 4-piperidone.

Established Synthetic Routes to the Piperidin-4-amine Core

The piperidin-4-amine core is a crucial intermediate in the synthesis of the target molecule. A well-established and widely used method for its preparation is the reductive amination of N-Boc-4-piperidone. dtic.milchemicalbook.com This multi-step approach ensures a high yield and purity of the final product.

The synthesis typically begins with the reductive amination of N-Boc-4-piperidone with an amine source, often in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). dtic.mil This reaction forms the N-Boc-protected 4-aminopiperidine (B84694) derivative.

Following the successful formation of the protected amine, the Boc group is removed. This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane. dtic.milchemicalbook.com This step yields the desired piperidin-4-amine as a salt, which can be neutralized to the free base if required. The use of a protecting group is essential to prevent side reactions, such as self-alkylation or reaction of the piperidine nitrogen during the amination step.

| Step | Reactants | Reagents/Conditions | Product | Reference(s) |

| 1. Reductive Amination | N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic Acid, Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

| 2. Deprotection | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane | N-phenylpiperidin-4-amine | chemicalbook.com |

Incorporation of the 2,2,2-Trifluoroethyl Moiety into Piperidine Systems

The introduction of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen is a key step in the synthesis of the target molecule. This is typically achieved through the N-alkylation of the piperidin-4-amine core.

One common method involves the reaction of piperidin-4-amine with a suitable 2,2,2-trifluoroethylating agent, such as a 2,2,2-trifluoroethyl halide (e.g., bromide or iodide) or a more reactive triflate. This nucleophilic substitution reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of solvent and temperature can be optimized to maximize the yield and minimize side reactions.

An alternative approach is the reductive amination of piperidin-4-amine with trifluoroacetaldehyde (B10831). However, the volatility and reactivity of trifluoroacetaldehyde can present challenges. A more practical variation of this is a catalyst-free, three-component reaction involving a primary amine, an aldehyde, and trifluoroacetic acid (TFA) as the trifluoroethyl source. researchgate.netnih.gov This method offers a more operationally simple and functional group tolerant route to N-trifluoroethylated amines. researchgate.net

| Method | Trifluoroethylating Agent | Catalyst/Reagents | Key Features | Reference(s) |

| N-Alkylation | 2,2,2-Trifluoroethyl halide/triflate | Base (e.g., K2CO3, Et3N) | Standard nucleophilic substitution | |

| Reductive Amination | Trifluoroacetic acid (TFA) | Phenylsilane (PhSiH3) | Catalyst-free, good functional group tolerance | researchgate.netnih.gov |

Novel Synthetic Approaches for this compound and its Analogs

Recent advances in synthetic organic chemistry offer novel and efficient strategies for the construction of complex molecules like this compound. These include catalytic transformations, multicomponent reactions, and flow chemistry applications.

Catalytic methods for the N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, have emerged as an atom-economical and environmentally friendly alternative to traditional alkylation with halides. nih.gov This process typically involves a transition metal catalyst (e.g., based on ruthenium or iridium) that facilitates the oxidation of an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine. nih.gov While not yet specifically reported for the synthesis of this compound using 2,2,2-trifluoroethanol, this methodology holds significant potential.

Iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride has also been developed, offering a one-pot N-H insertion reaction. rsc.orgrsc.org The adaptation of such catalytic systems to aliphatic amines like piperidin-4-amine could provide a direct and efficient route to the target compound.

| Catalytic Approach | Alcohol/Trifluoroethyl Source | Typical Catalyst | Potential Advantages | Reference(s) |

| Borrowing Hydrogen | 2,2,2-Trifluoroethanol | Ruthenium or Iridium complexes | Atom-economical, generates water as the only byproduct | nih.gov |

| N-H Insertion | 2,2,2-Trifluoroethylamine HCl | Iron Porphyrin | One-pot reaction | rsc.orgrsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. acs.orgtaylorfrancis.comtandfonline.com Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. acs.orgtandfonline.com

A common MCR for piperidine synthesis involves the reaction of an aromatic aldehyde, an amine, and a β-ketoester, often catalyzed by a Lewis or Brønsted acid. tandfonline.com While a direct MCR for this compound is not established, it is conceivable to design a convergent synthesis where a precursor to the 4-amino group and the N-(2,2,2-trifluoroethyl) moiety are incorporated from different components in a single reaction. This approach offers a rapid and efficient way to access a library of analogs for structure-activity relationship studies.

| MCR Type | Typical Components | Catalyst | Potential for Analog Synthesis | Reference(s) |

| Hantzsch-like | Aldehyde, Amine, β-Ketoester | Lewis acids (e.g., InCl3), Organocatalysts | High | tandfonline.com |

| Pseudo five-component | Aldehyde, Ammonium acetate, β-Nitrostyrene, Meldrum's acid | None | High | acs.org |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. akjournals.commdpi.com N-alkylation of amines is a reaction class that is well-suited for flow chemistry. akjournals.com

The synthesis of this compound could be adapted to a flow process. For instance, the N-alkylation of piperidin-4-amine with a trifluoroethylating agent could be performed by pumping solutions of the reactants through a heated reactor coil. The use of a packed-bed reactor with a heterogeneous base could simplify the workup process. akjournals.com Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield and selectivity of the desired product. mdpi.com

| Flow Reaction | Key Parameters | Advantages | Potential Throughput | Reference(s) |

| N-Alkylation | Temperature, Residence Time, Flow Rate | Improved heat and mass transfer, enhanced safety, ease of scale-up | High | researchgate.netakjournals.com |

| Reductive Amination | Catalyst bed, H2 pressure, Flow Rate | Efficient catalyst use, controlled reaction conditions | High | mdpi.com |

Optimization of Synthetic Pathways for Research-Scale Production

The synthesis of this compound is critical for its application as a building block in medicinal chemistry and materials science. Optimization of its synthetic pathways for research-scale production focuses on improving reaction yields, minimizing reaction times, simplifying purification processes, and ensuring scalability. A common and direct approach for its synthesis is the N-alkylation of piperidin-4-amine with a suitable 2,2,2-trifluoroethylating agent.

One of the primary methods involves the reaction of a protected piperidin-4-amine, such as tert-butyl (piperidin-4-yl)carbamate, with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). The protecting group is crucial to prevent N-alkylation at the more nucleophilic 4-amino position. Subsequent deprotection yields the target compound. Optimization of this pathway involves a careful selection of reaction parameters to maximize efficiency.

Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and duration. For the N-alkylation step, inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often screened. The solvent choice is critical for ensuring the solubility of reactants and facilitating the reaction; common solvents include acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM).

The following table summarizes the optimization of the N-alkylation reaction conditions for a model reaction involving a protected piperidine and a trifluoroethylating agent, reflecting common strategies applied in research-scale synthesis.

Table 1: Optimization of N-Alkylation Conditions for a Protected Piperidine Precursor

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | MeCN | 80 | 12 | 75 |

| 2 | Et₃N | DCM | 25 (rt) | 24 | 60 |

| 3 | DIPEA | DMF | 60 | 8 | 85 |

| 4 | DIPEA | MeCN | 80 | 6 | 92 |

Data is representative of typical optimization studies for similar N-alkylation reactions.

As indicated in the table, using a stronger, non-nucleophilic organic base like DIPEA in a polar aprotic solvent such as acetonitrile at an elevated temperature can significantly improve the reaction yield and reduce the reaction time (Entry 4). The final deprotection step, commonly achieved under acidic conditions (e.g., trifluoroacetic acid in DCM), is typically high-yielding and straightforward. For research-scale production, optimizing these factors is essential for the efficient and cost-effective synthesis of this compound.

Alternative optimization strategies include exploring different trifluoroethylating agents or employing flow chemistry. mdpi.com Flow chemistry, in particular, offers advantages for scaling up production by providing better control over reaction parameters, improving safety, and potentially increasing yields and purity. mdpi.com

Stereoselective Synthesis of this compound Derivatives (if applicable)

The parent compound, this compound, is achiral due to a plane of symmetry. However, the synthesis of chiral derivatives, where substituents are introduced on the piperidine ring, is an area of significant interest, particularly for pharmaceutical applications where stereochemistry is often crucial for biological activity. google.com

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. For piperidine derivatives, this can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. nih.govnsf.gov

One prominent approach is the rhodium-catalyzed C-H functionalization of N-protected piperidines. nsf.gov This method allows for the direct and stereoselective introduction of functional groups at various positions on the piperidine ring. The choice of the chiral rhodium catalyst is paramount in controlling the enantioselectivity of the transformation. For instance, dirhodium catalysts with chiral carboxylate ligands have been shown to be effective in guiding the stereochemical outcome of C-H insertion reactions. nsf.gov

The table below illustrates the effect of different chiral rhodium catalysts on the stereoselectivity of a C-H functionalization reaction to produce a chiral substituted piperidine derivative.

Table 2: Catalyst Screening for Stereoselective C2-Functionalization of an N-Boc-Piperidine Derivative

| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| 1 | Rh₂(OAc)₄ | 1:1 | — | 70 |

| 2 | Rh₂(R-TCPTAD)₄ | 11:1 | 93 | 83 |

| 3 | Rh₂(R-TPPTTL)₄ | 27:1 | 69 | 75 |

Data adapted from studies on stereoselective C-H functionalization of piperidine systems. nsf.gov The specific derivative is a model compound and not directly this compound.

The results demonstrate that chiral catalysts like Rh₂(R-TCPTAD)₄ can provide excellent enantioselectivity (93% ee) with good diastereoselectivity, while catalysts such as Rh₂(R-TPPTTL)₄ can achieve very high diastereoselectivity (27:1 d.r.). nsf.gov Such methodologies, while not directly applied to this compound in the cited literature, represent the state-of-the-art for creating its chiral derivatives. These advanced synthetic techniques are crucial for accessing specific stereoisomers of complex piperidine-containing molecules for drug discovery and development. nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Rational Design Principles for Structural Modification of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

The piperidine (B6355638) ring serves as a versatile scaffold whose biological activity and properties are highly dependent on the type and placement of its substituents. researchgate.net Introducing substituents at various positions on the piperidine ring can modulate the compound's conformation, lipophilicity, and interactions with biological targets.

Positional Isomerism: Adding substituents at the C-2, C-3, or C-4 positions can significantly alter the molecule's interaction with a target protein. For instance, substitution adjacent to the ring nitrogen (C-2 or C-6) can influence the basicity of the nitrogen and introduce steric hindrance that may enhance selectivity for a particular receptor. acs.org

Conformational Effects: The piperidine ring typically exists in a chair conformation. Substituents can be positioned in either an axial or equatorial orientation, which can be critical for fitting into a specific binding pocket. Introducing fluorine into the ring, for example, has a stereochemistry-dependent effect on the basicity of the piperidine nitrogen. cambridgemedchemconsulting.comyuntsg.com

The following table illustrates the potential effects of hypothetical substitutions on the piperidine ring:

| Substitution Position | Substituent | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Basicity (pKa) | Rationale |

|---|---|---|---|---|

| C-3 | -F (axial) | Increase | Decrease | The inductive effect of the electronegative fluorine atom lowers the pKa of the nearby nitrogen. yuntsg.com |

| C-4 | -OH | Decrease | Minor Decrease | The hydroxyl group increases polarity, lowering LogP, and can have a small inductive effect on the distal nitrogen. |

The N-(2,2,2-trifluoroethyl) group is a key feature that significantly influences the compound's electronic and metabolic properties. The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent known to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov

Basicity (pKa) Modulation: The primary role of the trifluoroethyl group is to lower the basicity of the piperidine nitrogen through its strong electron-withdrawing inductive effect. cambridgemedchemconsulting.comyuntsg.com This reduction in pKa can be crucial for avoiding off-target effects, such as hERG channel inhibition, which is often associated with basic amines. cambridgemedchemconsulting.com Varying the degree of fluorination (e.g., to difluoroethyl or monofluoroethyl) would allow for fine-tuning of the nitrogen's pKa. A single fluorine atom can reduce pKa by approximately one unit, while a second fluorine can cause a further two-unit drop. yuntsg.com

Receptor Interactions: The CF3 group is highly lipophilic and can improve bioavailability. researchgate.net It can also participate in specific interactions with biological targets, such as electrostatic or hydrophobic interactions, potentially enhancing binding affinity. nih.govbenthamscience.com

The primary amine at the C-4 position is a critical pharmacophoric element, likely involved in key hydrogen bonding or ionic interactions with a biological target.

N-Alkylation: Conversion of the primary amine to a secondary or tertiary amine (e.g., N-methyl, N-ethyl) would alter its hydrogen bond donating capacity and increase steric bulk. While this may disrupt a crucial interaction, it could also lead to new, favorable interactions in a different part of the binding site.

Conversion to Amides or Sulfonamides: Acylating the amine to form an amide or sulfonamide removes its basicity entirely. This drastic change would be employed if the basic character is detrimental to activity or pharmacokinetics, transforming the group from a hydrogen bond donor and acceptor into a neutral hydrogen bond donor/acceptor moiety.

Metabolic Stability: Primary amines can be susceptible to metabolism via enzymes like monoamine oxidase (MAO). Derivatization can block this metabolic pathway, improving the compound's stability.

Bioisosterism involves substituting a part of the molecule with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. nih.gov

Amine Bioisosteres: The 4-aminopiperidine (B84694) moiety itself can be considered a bioisostere for other linkers, such as piperazine. blumberginstitute.org If the primary amine is problematic, other small polar groups capable of hydrogen bonding could be explored, although this would represent a more significant structural departure.

Trifluoroethyl Amine Isosteres: The trifluoroethylamine moiety can serve as a bioisostere for an amide bond. It mimics the polarity and geometry of an amide while reducing the basicity of the amine and avoiding the potential for hydrolysis. mdpi.com

The table below summarizes potential bioisosteric replacements for different parts of the molecule.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Piperidine | 2-Azaspiro[3.3]heptane | Maintain 3D shape, potentially improve metabolic stability and reduce susceptibility to degrading enzymes. enamine.netenamine.net |

| 4-Aminopiperidine | 3-Amino-8-azabicyclo[3.2.1]octane | Introduce conformational rigidity, alter vector of the amine group, explore new binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For analogs of this compound, a QSAR model could predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. nih.gov The development of a robust QSAR model is highly dependent on the careful selection and calculation of molecular descriptors. researchgate.netresearchgate.net

Molecular descriptors are numerical values that characterize the structure of a molecule. researchgate.net For a QSAR study on piperidine derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. These are typically categorized as follows:

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like topology, connectivity, and polarity. Examples include:

Topological Surface Area (TPSA): A measure of the molecule's polarity, which correlates with membrane permeability.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Molecular Connectivity Indices: Describe the branching and shape of the molecule.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and capture steric and electronic properties. Examples include:

Molecular Shape Indices: Quantify the three-dimensional shape of the molecule.

Pharmacophore Features: Identify the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and charged centers.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to molecular reactivity, as well as partial atomic charges.

The table below provides examples of descriptors that would be relevant for a QSAR study of analogs of the title compound.

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to SAR |

|---|---|---|---|

| 1D | Molecular Weight (MW) | Size/Bulk | Can influence binding and transport properties. |

| 2D | Topological Polar Surface Area (TPSA) | Polarity, H-bonding potential | Important for solubility and cell permeability. |

| 2D | Calculated LogP (cLogP) | Lipophilicity/Hydrophobicity | Crucial for membrane crossing and hydrophobic interactions with the target. |

| 3D | Steric (CoMFA) | 3D shape and bulk | Defines how well the molecule fits into the receptor's binding site. |

| 3D | Electrostatic (CoMFA/CoMSIA) | Charge distribution | Describes potential for ionic and dipole-dipole interactions. |

Once calculated, these descriptors would be used to build a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates a selection of these descriptors with the observed biological activity of the synthesized analogs. nih.gov Such a model would then guide the rational design of new, potentially more potent compounds.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, the development of robust and predictive QSAR models is crucial for understanding the structural requirements for their biological targets.

The process typically begins with the compilation of a dataset of molecules with known activities. For piperidine derivatives, studies have utilized various molecular descriptors, including 2D topological descriptors, to build these models. nih.gov Methodologies such as Ordinary Least Squares Multilinear Regression (OLS-MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) are commonly employed to generate the QSAR equations. researchgate.net

Validation of these models is a critical step to ensure their predictive power. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds (r² pred) are applied. A statistically significant QSAR model for this compound derivatives would allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Illustrative Statistical Parameters for a Predictive QSAR Model of this compound Derivatives

| Parameter | Value | Description |

| r² | > 0.85 | Coefficient of determination for the training set, indicating a good fit of the model to the data. |

| q² | > 0.60 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² pred | > 0.70 | Predictive r-squared for the external test set, indicating the model's ability to predict the activity of new compounds. |

| SEE | Low | Standard Error of Estimate, indicating the accuracy of the predictions. |

Application of QSAR for Virtual Screening and Lead Optimization

Once validated, QSAR models serve as powerful tools in virtual screening and lead optimization. criver.com Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. sciengpub.irnih.gov A validated QSAR model for this compound analogs can be used to rapidly assess a virtual library and prioritize compounds for synthesis and biological testing. mdpi.com

In lead optimization, the goal is to modify a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. QSAR models can guide this process by predicting how specific structural modifications to the this compound scaffold will affect its biological activity. This allows medicinal chemists to focus on synthesizing compounds with the highest probability of success, saving time and resources.

Structure-Kinetic Relationship (SKR) Analysis of Target Interactions

Beyond simple binding affinity, the kinetics of the interaction between a drug and its target are increasingly recognized as a critical determinant of its efficacy. Structure-Kinetic Relationship (SKR) studies aim to understand how the chemical structure of a compound influences its association (kon) and dissociation (koff) rates from its target. A longer drug-target residence time, often a result of a slow koff, can lead to a more sustained pharmacological effect.

For inhibitors based on the this compound scaffold, SKR analysis would involve determining the binding kinetics of a series of analogs. nih.gov This data, combined with high-resolution structural information of the drug-target complexes, can reveal the specific molecular interactions that contribute to favorable kinetics. For instance, the trifluoroethyl group may engage in specific hydrophobic or electrostatic interactions that stabilize the transition state of binding and slow the rate of dissociation. Understanding these relationships is key to rationally designing molecules with optimized kinetic profiles. researchgate.net

Fragment-Based Drug Design (FBDD) Approaches in Elucidating Key Pharmacophores

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The this compound moiety itself can be considered a valuable fragment due to its physicochemical properties.

In an FBDD approach, this piperidine-containing fragment could be identified as a "hit" that binds to a particular pocket of a target protein. Structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would then be used to determine the binding mode of the fragment. This information is invaluable for elucidating the key pharmacophoric features required for binding.

Once the binding mode is understood, the fragment can be "grown" or "linked" with other fragments to create a more potent, lead-like molecule. The trifluoroethyl group, for example, could be a key vector for growing the fragment into an adjacent hydrophobic pocket, thereby increasing affinity and selectivity. This iterative process of fragment screening, structural characterization, and chemical elaboration is a highly efficient method for discovering novel drug candidates. researchgate.net

Computational Investigations of 1 2,2,2 Trifluoroethyl Piperidin 4 Amine

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein receptor. researchgate.net For piperidine (B6355638) derivatives, which are known to interact with a wide range of biological targets, docking studies can identify potential therapeutic applications. nih.govresearchgate.net

Potential targets for piperidine-containing compounds include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.gov For instance, derivatives of piperidine have been investigated as antagonists for the histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Docking simulations place 1-(2,2,2-Trifluoroethyl)piperidin-4-amine into the binding site of a target protein to identify the most likely binding pose and the key amino acid residues involved in the interaction. The binding site, often a hydrophobic pocket, accommodates the ligand, and specific residues form crucial non-covalent interactions.

In a hypothetical docking scenario with a receptor like the sigma-1 receptor, which is known to bind piperidine-based ligands, the trifluoroethyl group would likely orient towards a hydrophobic region of the binding pocket. nih.gov The amine groups on the piperidine ring are capable of forming hydrogen bonds or salt bridges with acidic residues such as aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Sigma-1 Receptor (e.g., 6DK0) | -8.5 | Glu172, Asp126, Phe107 | Hydrogen Bond, Salt Bridge, π-cation |

| Histamine H3 Receptor (e.g., 3RZE) | -7.9 | Asp114, Tyr115, Trp118 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (e.g., 4EY6) | -9.2 | Trp84, Phe330, Asp72 | π-π stacking, Hydrophobic, Hydrogen Bond |

This table presents hypothetical data to illustrate typical results from molecular docking studies. The specific values and residues would require a dedicated computational study.

The interactions between a ligand and its target protein form a complex network that determines the stability of the protein-ligand complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. digitellinc.com The trifluoroethyl group significantly influences these interactions by increasing the lipophilicity of that portion of the molecule, potentially leading to stronger hydrophobic contacts within the binding pocket. nih.gov The nitrogen atoms of the piperidine ring and the primary amine can act as hydrogen bond donors and acceptors, forming a stable network with polar residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the dynamics of protein-ligand interactions. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a view of the molecular machinery in motion.

The piperidine ring typically adopts a stable chair conformation. acs.org However, the substituents on the ring dictate the energetic preference for axial versus equatorial positions. For fluorinated piperidines, computational and experimental studies have shown that electrostatic and hyperconjugative interactions can influence this preference. researchgate.net The presence of highly electronegative fluorine atoms can lead to stabilizing interactions, sometimes favoring an axial conformation that might otherwise be sterically disfavored. researchgate.net

For this compound, the bulky trifluoroethyl group at the N1 position and the amine group at the C4 position will have preferred orientations. Conformational analysis through MD simulations would reveal the energy landscape of different chair and boat conformations, identifying the most stable geometries in an aqueous environment.

MD simulations are essential for understanding the stability of a protein-ligand complex over time. uzh.ch After an initial docking pose is determined, an MD simulation can assess whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nottingham.ac.uk

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein backbone and the ligand's pose. A stable complex will show low RMSD fluctuations after an initial equilibration period. researchgate.netrsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding affinity. researchgate.net

These simulations provide a dynamic picture of the interaction, revealing how the protein and ligand adapt to each other, a phenomenon not captured by static docking models. whiterose.ac.uk

Quantum Chemistry Calculations

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. rsc.orgacs.org These methods are used to determine optimized molecular geometries, electronic properties, and spectroscopic features. researchgate.net

For this compound, DFT calculations can elucidate several key properties:

Optimized Geometry: Provides the most stable three-dimensional structure of the molecule with precise bond lengths and angles. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and electronic excitability. physchemres.orgmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com The inclusion of fluorine atoms is known to affect these electronic properties. emerginginvestigators.org

Table 2: Representative Data from a Hypothetical DFT Calculation

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

This table presents plausible data for illustrative purposes. Actual values are dependent on the specific level of theory and basis set used in the calculation.

These quantum chemical insights are invaluable for rationalizing the molecule's behavior in biological systems and for designing derivatives with enhanced properties. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its physical properties and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure and predict behavior.

The most significant electronic feature of this compound is the presence of the trifluoroethyl group attached to the piperidine nitrogen. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect. This effect reduces the basicity of the piperidine nitrogen by stabilizing its lone pair of electrons, making them less available for protonation or donation.

Computational analyses such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis provide a more detailed picture. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the amine group (-NH2) would be an electron-rich, nucleophilic center, while the area around the electron-withdrawing trifluoromethyl group would be relatively electron-poor. mdpi.com

Below is a table representing the typical data generated from DFT calculations for predicting electronic structure and reactivity.

| Computational Parameter | Predicted Information | Significance for this compound |

| HOMO Energy | Electron-donating ability | Indicates the reactivity of the primary and tertiary amine groups. |

| LUMO Energy | Electron-accepting ability | Relates to the molecule's potential to accept electrons in a reaction. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A larger gap suggests higher kinetic stability. mdpi.com |

| Dipole Moment | Polarity of the molecule | Influences solubility and intermolecular interactions. |

| MEP Analysis | Nucleophilic/Electrophilic sites | Identifies the primary amine as a key site for nucleophilic reactions. mdpi.com |

| NBO Charges | Charge distribution on atoms | Quantifies the electron-withdrawing effect of the trifluoroethyl group. |

Investigation of Reaction Mechanisms Involving the Compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire energy profile of a reaction pathway. This includes identifying transition states, intermediates, and calculating activation energies. scielo.br For this compound, which can undergo reactions like oxidation, reduction, and substitution, these investigations can determine the most favorable reaction pathway.

For example, in a potential N-alkylation reaction at the primary amine, computational models can distinguish between a concerted (single step) or a stepwise (multi-step) mechanism. By calculating the Gibbs free energy of activation (ΔG‡) for each possible transition state, the kinetically favored pathway can be identified. researchgate.net Such studies can explore how factors like the choice of solvent or the nature of the electrophile influence the reaction mechanism and outcome. researchgate.net

The table below illustrates how computational data can be used to compare hypothetical reaction mechanisms.

| Reaction Pathway | Key Feature | Calculated Parameter | Implication |

| Concerted Mechanism | Single transition state | Activation Energy (ΔG‡) | A lower activation energy suggests this is the preferred kinetic pathway. |

| Stepwise Mechanism | Formation of an intermediate | Activation Energies (ΔG‡) for each step and stability of the intermediate | Allows for identification of the rate-determining step and the potential to trap the intermediate. scielo.br |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

For a compound like this compound, AI and ML can be applied in several ways:

Property Prediction: Machine learning algorithms, such as random forests or deep neural networks, can be trained on large chemical databases to predict a wide range of properties. princeton.edunih.gov This includes physicochemical properties (e.g., solubility, melting point), pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. researchgate.netufz.de A specialized deep learning model, F-CPI, has been developed specifically to predict how fluorine substitution affects a drug's activity, which is highly relevant for this compound. researchgate.net

Virtual Screening and Bioactivity Prediction: AI models can screen virtual libraries of compounds to identify molecules likely to bind to a specific biological target, such as an enzyme or receptor. researchgate.net By analyzing the structural features of this compound, ML could predict its potential bioactivities and suggest it as a candidate for specific therapeutic targets.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. frontiersin.org Using this compound as a starting fragment, these models could suggest structural modifications to optimize its binding affinity to a target protein or improve its drug-like properties.

Reaction Prediction: AI can predict the outcomes of chemical reactions, including yields and potential side products. chemeurope.com This helps chemists design more efficient synthetic routes to the target compound and its derivatives.

The following table summarizes various AI and ML techniques and their applications in the context of compound design.

| AI/ML Technique | Application | Relevance to this compound |

| Deep Neural Networks (DNNs) | Predicting complex structure-activity relationships, property prediction. frontiersin.org | Predicting bioactivity, toxicity, and the impact of the trifluoroethyl group on molecular properties. researchgate.net |

| Random Forest | Classification and regression tasks, such as predicting reaction yields. princeton.edu | Optimizing synthetic routes and predicting the success of derivatization reactions. |

| Support Vector Machines (SVM) | Classifying compounds (e.g., active vs. inactive). nih.gov | Screening for potential biological targets by classifying the compound based on its structural features. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with optimized properties. nih.gov | Creating new derivatives with enhanced efficacy or improved safety profiles. |

Pharmacological Characterization of 1 2,2,2 Trifluoroethyl Piperidin 4 Amine

Pharmacokinetics (PK) Studies

Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). For the specific compound 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, detailed in vivo or in vitro pharmacokinetic studies are not available in the current body of scientific literature. The integration of a piperidine (B6355638) ring into a molecule is known to influence its pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

Specific studies detailing the absorption and distribution of this compound have not been published. Generally, piperidine itself is known to be absorbed through the gastrointestinal tract and the skin. nih.gov The lipophilicity and basicity of piperidine derivatives play a crucial role in their absorption and distribution characteristics. The introduction of a trifluoroethyl group would likely increase the lipophilicity of the molecule, which could influence its ability to cross biological membranes.

Detailed parameters such as bioavailability, plasma protein binding, and tissue distribution for this compound remain to be determined through experimental studies.

While no metabolism studies have been conducted on this compound specifically, the metabolic fate of the 4-aminopiperidine (B84694) structural class has been investigated. For many therapeutic agents containing a 4-aminopiperidine moiety, N-dealkylation is a primary metabolic pathway. acs.orgnih.gov

Research on various 4-aminopiperidine drugs indicates that they are extensively metabolized by cytochrome P450 (CYP) enzymes. acs.orgnih.gov CYP3A4 has been identified as the major isoform responsible for the N-dealkylation of many compounds in this class. acs.orgnih.gov For some 4-aminopiperidine derivatives, other enzymes such as CYP2D6 may also play a significant role in their metabolism. acs.org

It is plausible that the metabolism of this compound would also be mediated by CYP enzymes, with CYP3A4 being a likely key player. The trifluoroethyl group attached to the piperidine nitrogen would be a potential site for metabolic activity, likely leading to N-dealkylation.

Table 1: General Metabolic Profile of 4-Aminopiperidine Derivatives This table is based on data for the general class of 4-aminopiperidine drugs and not specific to this compound.

| Metabolic Pathway | Primary Enzyme(s) | Common Metabolites | Source |

|---|---|---|---|

| N-dealkylation | CYP3A4 | N-dealkylated piperidine derivatives | acs.orgnih.gov |

| Hydroxylation | CYP3A4, CYP2D6 | Hydroxylated derivatives | acs.org |

Specific metabolites of this compound have not been identified. Based on the known metabolism of similar compounds, a primary metabolite would likely be 4-aminopiperidine, resulting from the N-dealkylation (removal of the 2,2,2-trifluoroethyl group). Further metabolism of the piperidine ring or the primary amine could also occur.

Data on the excretion of this compound is not available. The route and rate of excretion would depend on the extent of its metabolism and the physicochemical properties of the parent compound and its metabolites. Generally, small molecule drugs and their metabolites are eliminated from the body via the kidneys (in urine) or the liver (in bile and feces).

Physiologically-based pharmacokinetic (PBPK) modeling is a computational technique used to predict the ADME properties of a compound in humans and other species. nih.gov These models integrate physicochemical data of the compound with physiological information of the species. mdpi.com

There are no published PBPK models for this compound. The development of such a model would require in vitro data on its metabolic stability, permeability, and other physicochemical properties, which are currently unavailable. PBPK modeling has become a valuable tool in drug development for predicting drug-drug interactions and understanding pharmacokinetic profiles across different populations. nih.gov

In Vivo PK Evaluation in Preclinical Models for Translational Research

In vivo pharmacokinetic (PK) studies in preclinical models are essential for translational research, aiming to predict a drug's behavior in humans. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters measured include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov Such evaluations are critical for selecting promising drug candidates and determining appropriate dosing regimens for further studies. nih.govcatapult.org.uk

No specific in vivo pharmacokinetic data for this compound in any preclinical model were found in the available literature.

Pharmacodynamics (PD) Studies

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. This includes understanding the drug's mechanism of action and the relationship between drug concentration and its effect. catapult.org.uknih.gov These studies are fundamental to establishing the therapeutic potential and efficacy of a new chemical entity.

Target engagement confirms that a drug candidate physically interacts with its intended biological target in a living system. chemicalprobes.orgnih.gov Various methods, including positron emission tomography (PET) imaging, cellular thermal shift assays (CETSA), and biomarker analysis, are used to quantify the extent and duration of this interaction. nih.govresearchgate.net Elucidating the mechanism of action follows, detailing the specific molecular changes that occur after the drug binds to its target, leading to the observed therapeutic effect. researchgate.net

Specific studies detailing the target engagement or the precise mechanism of action for this compound are not available in the public domain. While related piperidine-containing molecules have been investigated as inhibitors of various targets like Protein Kinase B (Akt) or NEDD8 Activating Enzyme (NAE), the specific target for this compound remains unidentified. nih.govnih.gov

Receptor binding assays are used to determine the affinity of a compound for a wide range of biological targets. These assays, often using radioligand displacement, measure the concentration of a compound required to inhibit 50% of a specific radioligand's binding (IC50) or its direct binding affinity (Ki). nih.gov Functional assays then assess the compound's effect on the target's activity, classifying it as an agonist, antagonist, or inverse agonist. For instance, studies on similar 4-(2-aminoethyl)piperidine scaffolds have identified agonists for the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov

No receptor binding affinity data or functional assay results have been published for this compound.

Potential for Drug-Drug Interactions

Assessing the potential for drug-drug interactions (DDIs) is a critical step in drug development. scielo.br A major cause of DDIs is the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for metabolizing a vast number of drugs. nih.govnih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to determine if a compound inhibits specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). pensoft.netcriver.com Significant inhibition may predict altered plasma levels of co-administered drugs in a clinical setting. nih.gov

No studies evaluating the inhibitory or inductive effects of this compound on cytochrome P450 enzymes or its general potential for drug-drug interactions were found. While one study on the mycotoxin Beauvericin showed strong inhibition of CYP3A4 and CYP2C19, this provides no direct insight into the properties of the subject compound. mdpi.com

Toxicological Assessment of 1 2,2,2 Trifluoroethyl Piperidin 4 Amine

In Silico Toxicology Predictions

Development of Predictive Models for Toxicological Hazards

Predictive models for toxicological hazards are often developed using Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches. researchgate.netnih.govceon.rs These models correlate the structural or physicochemical properties of molecules with their known toxicological effects. For piperidine (B6355638) derivatives, QSAR models have been developed to predict various toxicological endpoints, including cardiotoxicity and toxicity against specific organisms like Aedes aegypti. researchgate.netmdpi.com The development of such models typically involves:

Data Curation: Compiling a dataset of structurally diverse piperidine derivatives with reliable experimental toxicity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors that encode constitutional, topological, geometrical, and electronic features of the molecules.

Model Building: Employing statistical methods such as multiple linear regression or more complex machine learning algorithms to build a predictive model. researchgate.net

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

For a novel compound like 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, its toxicological profile could be predicted by inputting its structural information into such validated QSAR models for piperidine derivatives.

Structure-Toxicity Relationship (STR) Analysis

A Structure-Toxicity Relationship (STR) analysis involves identifying specific structural fragments or motifs within a molecule that are associated with toxicity (toxicophores). While no specific STR analysis for this compound has been published, an examination of its structure suggests potential areas of toxicological concern:

Piperidine Ring: The piperidine nucleus is a common scaffold in many pharmacologically active compounds and natural alkaloids. ijnrd.org Depending on the substituents, piperidine derivatives can exhibit a wide range of biological and toxicological effects. ajchem-a.comnih.gov

4-Amino Group: The primary amine at the 4-position of the piperidine ring can be a site for metabolic activation, potentially leading to the formation of reactive metabolites.

1-(2,2,2-Trifluoroethyl) Group: The introduction of a trifluoroethyl group at the 1-position can significantly alter the compound's lipophilicity, metabolic stability, and interactions with biological targets. Fluorinated compounds can sometimes undergo metabolic defluorination, which may lead to the formation of toxic byproducts.

A comprehensive STR analysis would compare the structural features of this compound with a database of known toxicants to identify potential hazards.

In Vitro Toxicity Screening Methodologies

There is no specific in vitro toxicity screening data available for this compound in the reviewed scientific literature. However, a standard battery of in vitro assays would be employed to assess its potential toxicity. These methodologies are crucial for early-stage hazard identification and for reducing the reliance on animal testing.

Commonly used in vitro toxicity screening assays for a compound of this nature would include:

Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells. Various endpoints can be measured, such as cell viability (e.g., MTT or MTS assays), membrane integrity (e.g., LDH release assay), and cell proliferation. frontiersin.orgmdpi.com Studies on other piperidine derivatives have utilized such assays to evaluate their cytotoxic effects on different cancer cell lines. nih.govsums.ac.ir

Genotoxicity Assays: These assays assess the potential of a compound to damage genetic material. Standard tests include the Ames test for mutagenicity in bacteria and in vitro micronucleus or chromosomal aberration assays in mammalian cells. ceon.rs

Hepatotoxicity Assays: Given the liver's central role in metabolism, assays using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are often used to evaluate the potential for drug-induced liver injury.

Cardiotoxicity Assays: For compounds with a piperidine scaffold, which is present in some cardiotoxic drugs, in vitro assays assessing effects on cardiac ion channels (e.g., hERG assay) or the beating of cultured cardiomyocytes would be relevant. mdpi.com

Mechanistic Toxicology Investigations to Understand Cellular Responses

Specific mechanistic toxicology investigations for this compound have not been reported. Such studies are essential to understand the underlying molecular and cellular events that lead to toxicity. Based on the toxicological profiles of other piperidine compounds, potential mechanisms of toxicity that could be investigated for this compound include:

Induction of Apoptosis: Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. This can be investigated by measuring the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation. researchgate.netnih.gov

Oxidative Stress: The compound could induce oxidative stress by increasing the production of reactive oxygen species (ROS) or by depleting cellular antioxidant defenses. nih.gov This can lead to damage to lipids, proteins, and DNA.

Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors. frontiersin.org

Receptor-Mediated Toxicity: Given the prevalence of the piperidine scaffold in centrally active drugs, the compound could interact with various receptors, ion channels, or transporters, leading to off-target toxic effects.

Safety Pharmacology Studies to Assess Undesirable Pharmacodynamic Effects

There are no published safety pharmacology studies specifically for this compound. Safety pharmacology studies are a critical component of preclinical drug development, designed to identify potential adverse effects on major physiological systems. nih.gov For a compound containing a piperidine moiety, the following safety pharmacology assessments would be particularly important:

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a suitable animal model. Special attention would be given to any potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.

Central Nervous System (CNS): A functional observational battery (FOB) in rodents would be used to assess potential effects on behavior, coordination, and sensory and motor function.

Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other respiratory parameters.

These studies are crucial for predicting potential adverse drug reactions in humans and for establishing a safe dose range for first-in-human clinical trials.

Analytical Method Development and Validation for 1 2,2,2 Trifluoroethyl Piperidin 4 Amine

Development of Chromatographic Methods for Analysis

Chromatographic techniques are central to the separation and quantification of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine from related substances and impurities. The selection of the appropriate technique depends on the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A significant challenge in developing an HPLC method for this compound is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, several strategies can be employed.

One approach involves using a universal detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Another effective strategy is the use of ion-pairing agents in a reversed-phase setup. Since the target molecule is a basic amine, an acidic ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to enhance retention on a nonpolar stationary phase (e.g., C18). epa.gov

Alternatively, pre-column derivatization can be performed to attach a UV-active moiety to the amine group. Reagents like 4-toluenesulfonyl chloride can react with the primary amine on the piperidine (B6355638) ring, yielding a derivative that can be readily detected by a UV detector. nih.gov This approach offers high sensitivity and is suitable for trace analysis. nih.gov

| Parameter | Method 1: Ion-Pairing RP-HPLC | Method 2: Pre-Column Derivatization |

|---|---|---|

| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent | Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic: 0.1% HFBA in Water:Acetonitrile (B52724) (90:10, v/v) | Gradient: Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40°C | 30°C |

| Detector | Charged Aerosol Detector (CAD) | UV Detector at wavelength suitable for the derivative (e.g., 254 nm) |

| Injection Volume | 10 µL | 20 µL |

| Derivatizing Agent | N/A | 4-Toluenesulfonyl Chloride |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. The primary challenge in the GC analysis of amines is their tendency to exhibit poor peak shapes (tailing) due to adsorption onto active sites within the column or inlet. labrulez.com This is particularly problematic for primary amines like this compound. labrulez.com

To mitigate these issues, specialized columns are often required. A column with a basic-deactivated stationary phase or the use of a porous polymer specifically designed for amine analysis, such as Chromosorb® 103, can significantly improve peak symmetry. labrulez.com Another strategy involves treating a standard packing material with a basic compound like potassium hydroxide (B78521) (KOH) to passivate active sites. labrulez.com

Derivatization is also a common approach in GC to improve the volatility and reduce the polarity of amines, leading to better chromatographic performance. Silylation reagents, for instance, can react with the primary amine group to form less polar derivatives that are more amenable to GC analysis.

| Parameter | Proposed Conditions |

|---|---|

| Column | DB-5ms with KOH deactivation or specialized amine column (e.g., CP-Volamine) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |

Application of Spectroscopic Methodologies for Characterization

Spectroscopic methods are indispensable for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton spectrum would confirm the presence of all hydrogen atoms in their specific chemical environments. The trifluoroethyl group's methylene (B1212753) protons (-CH₂CF₃) would appear as a characteristic quartet due to coupling with the three fluorine atoms. The piperidine ring protons would show complex splitting patterns, and the proton attached to the amine-bearing carbon (C4) would be identifiable.

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group (-CF₃) would be split into a quartet by the three attached fluorine atoms.

¹⁹F NMR: The fluorine spectrum would provide a clear signal for the trifluoromethyl group. This signal would appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -CH₂CF₃ | ~2.9 - 3.2 | Quartet (q) | ³JHF ≈ 9-10 Hz |

| ¹H | Piperidine H (axial/equatorial) | ~1.5 - 3.0 | Multiplets (m) | - |

| ¹H | -CH(NH₂) | ~2.6 - 2.9 | Multiplet (m) | - |

| ¹³C | -CF₃ | ~125 | Quartet (q) | ¹JCF ≈ 275-280 Hz |

| ¹³C | -CH₂CF₃ | ~55-60 | Quartet (q) | ²JCF ≈ 30-35 Hz |

| ¹⁹F | -CF₃ | ~ -73 (relative to CFCl₃) | Triplet (t) | ³JFH ≈ 9-10 Hz |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can be used for highly sensitive quantification. The molecular formula of the compound is C₇H₁₃F₃N₂, corresponding to a monoisotopic mass of approximately 182.10 Da. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected in positive ion mode as the protonated molecule [M+H]⁺ at an m/z of approximately 183.11. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion to produce characteristic daughter ions, which confirms the structure and allows for the development of highly selective quantitative methods like Selected Reaction Monitoring (SRM).

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ (Parent Ion) | 183.11 | Protonated molecule, observed in ESI-MS. |

| Fragment 1 | 100.10 | Possible loss of the trifluoroethyl group ([M+H - C₂H₂F₃]⁺). |

| Fragment 2 | 83.06 | Possible loss of the amine group from the piperidine ring fragment. |

Method Validation for Analytical Procedures

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.gov Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). scispace.comresearchgate.net The key validation parameters are outlined below.

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Range : The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. researchgate.net

Accuracy : The closeness of the results obtained by the method to the true value. This is often assessed using recovery studies of the analyte spiked into a blank matrix. researchgate.net

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). researchgate.net

Limit of Detection (LOD) : The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net

Limit of Quantitation (LOQ) : The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Assessment of Accuracy, Precision, and Linearity

Accuracy

The accuracy of an analytical method is the measure of how close the experimental value is to the true or accepted value. It is typically determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the known concentration. For this compound, accuracy can be assessed by spiking a placebo with known amounts of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. An acceptable recovery range is generally between 98% and 102%.

Hypothetical Data Table 1: Assessment of Accuracy for this compound

| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |

| 80% | 8.0 | 7.9 | 98.8% |

| 100% | 10.0 | 10.1 | 101.0% |

| 120% | 12.0 | 11.9 | 99.2% |

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Repeatability is assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and with the same equipment.

Intermediate precision is evaluated by performing the analysis on different days, with different analysts, or with different equipment within the same laboratory.

Reproducibility is assessed by having the analysis performed in different laboratories.

Hypothetical Data Table 2: Assessment of Precision for this compound

| Precision Level | Parameter | Result (RSD %) |

| Repeatability | Intra-day | 0.5% |

| Intermediate Precision | Inter-day | 0.8% |

| Different Analyst | 0.9% |

Linearity

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To determine linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte, and the correlation coefficient (R²) is calculated. A correlation coefficient of 0.99 or greater is generally considered acceptable.

Hypothetical Data Table 3: Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Area Units) |

| 10 | 15200 |

| 20 | 30100 |

| 50 | 75500 |

| 80 | 120800 |

| 100 | 151000 |

Linear Regression Equation: y = 1505x + 150

Correlation Coefficient (R²): 0.9995

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (standard deviation of the response / slope of the calibration curve)

LOQ = 10 × (standard deviation of the response / slope of the calibration curve)